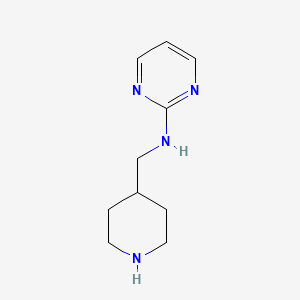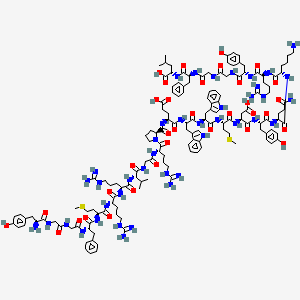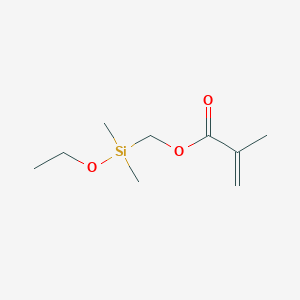
(Metoxi-metil)dimetiletoxisilicio
Descripción general
Descripción
(Methacryloxymethyl)dimethylethoxysilane is an organosilicon compound with the molecular formula C9H18O3Si . It has a molar mass of 202.32 g/mol . The compound is also known by other names such as [Ethoxy (dimethyl)silyl]methyl methacrylate .
Molecular Structure Analysis
The molecular structure of (Methacryloxymethyl)dimethylethoxysilane consists of a methacrylate group attached to a dimethylethoxysilane group . The compound has 3 hydrogen bond acceptors and 6 freely rotating bonds .
Physical And Chemical Properties Analysis
(Methacryloxymethyl)dimethylethoxysilane is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³ and a boiling point of 200.3±23.0 °C at 760 mmHg . The compound has a flash point of 62.4±18.2 °C . It has a molar refractivity of 55.5±0.3 cm³ and a polarizability of 22.0±0.5 x 10^-24 cm³ .
Aplicaciones Científicas De Investigación
Tecnología de sensores
El grupo metacrilato reactivo del compuesto permite el desarrollo de superficies funcionalizadas que pueden actuar como sensores. Estos sensores pueden detectar diversos factores ambientales o sustancias químicas, lo que los hace útiles en el monitoreo ambiental y las aplicaciones de diagnóstico.
Cada una de estas aplicaciones aprovecha la estructura química única del (Metoxi-metil)dimetiletoxisilicio, particularmente sus grupos funcionales metacrilato y etoxisilicio, para lograr características de rendimiento específicas en una amplia gama de contextos científicos e industriales .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(Methacryloxymethyl)dimethylethoxysilane plays a significant role in biochemical reactions due to its reactive methacrylate group. This group allows the compound to interact with various enzymes and proteins, facilitating polymerization and cross-linking processes. The compound can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions. Additionally, (Methacryloxymethyl)dimethylethoxysilane can interact with nucleophilic groups in biomolecules, such as thiol and hydroxyl groups, further influencing biochemical pathways .
Cellular Effects
(Methacryloxymethyl)dimethylethoxysilane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein activity and localization, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, (Methacryloxymethyl)dimethylethoxysilane can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of (Methacryloxymethyl)dimethylethoxysilane involves its ability to form covalent bonds with biomolecules. The methacrylate group in the compound can undergo nucleophilic addition reactions with amino acids, leading to the formation of stable adducts. This interaction can result in the inhibition or activation of enzymes, depending on the specific amino acid residues involved. Additionally, (Methacryloxymethyl)dimethylethoxysilane can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Methacryloxymethyl)dimethylethoxysilane can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture, leading to the formation of methacrylic acid and other byproducts. Long-term exposure to (Methacryloxymethyl)dimethylethoxysilane can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of (Methacryloxymethyl)dimethylethoxysilane in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular and tissue function. At higher doses, (Methacryloxymethyl)dimethylethoxysilane can exhibit toxic effects, including cytotoxicity, genotoxicity, and adverse effects on organ function. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses. It is important to carefully control the dosage of (Methacryloxymethyl)dimethylethoxysilane in experimental studies to avoid potential toxic effects .
Metabolic Pathways
(Methacryloxymethyl)dimethylethoxysilane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of methacrylic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within cells. The interaction of (Methacryloxymethyl)dimethylethoxysilane with metabolic enzymes can also affect the overall metabolic balance within tissues .
Transport and Distribution
The transport and distribution of (Methacryloxymethyl)dimethylethoxysilane within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, (Methacryloxymethyl)dimethylethoxysilane can interact with intracellular proteins and other biomolecules, leading to its localization in specific cellular compartments. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
(Methacryloxymethyl)dimethylethoxysilane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through targeting signals or post-translational modifications. The subcellular localization of (Methacryloxymethyl)dimethylethoxysilane can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
[ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-12-13(4,5)7-11-9(10)8(2)3/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFCBLYUTWWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585328 | |
| Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-70-8 | |
| Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)dimethylethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


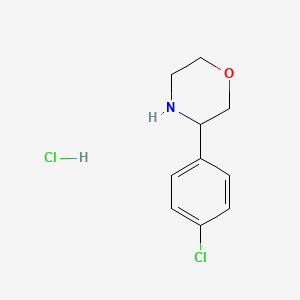



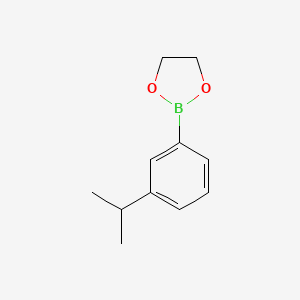
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)



